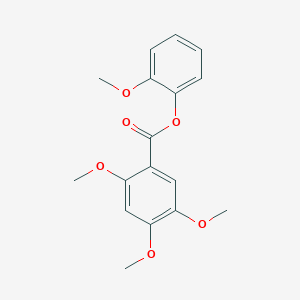

2-Methoxyphenyl 2,4,5-trimethoxybenzoate

Description

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C17H18O6/c1-19-12-7-5-6-8-13(12)23-17(18)11-9-15(21-3)16(22-4)10-14(11)20-2/h5-10H,1-4H3 |

InChI Key |

JZDCVJOFUUKMHV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2,4,5-Trimethoxybenzoate Derivatives

Key Comparative Insights

Substitution Pattern and Bioactivity

- Anti-inflammatory Activity : In indole Schiff base derivatives, the 2,4,5-trimethoxyphenyl substitution (e.g., compound S1–S18) showed higher anti-inflammatory activity (>50% inhibition), whereas the 2-methoxyphenyl analog (as in the target compound) exhibited the lowest activity . This suggests that the ester group’s position (2-methoxy vs. 2,4,5-trimethoxy) critically influences anti-inflammatory efficacy.

- Cytotoxic and Antitumor Effects: The 2,4,5-trimethoxy pattern in triphenyltin derivatives displayed potent antitumor activity, likely due to synergistic effects between the trimethoxybenzoyl group and the organotin moiety . In contrast, methyl 3,4,5-trimethoxybenzoate derivatives showed superior cytotoxicity against cancer cells compared to 2,4,5-substituted analogs, except in MCF7 breast cancer cells, where both substitution patterns were equally effective .

Role of Ester Groups

- The triphenyltin ester group in organometallic derivatives introduces a distinct mechanism of action, likely involving DNA interaction or enzyme inhibition, which is absent in purely organic esters like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.